5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. The presence of a bromine atom at the 5-position and a methyl group at the 2-position contributes to its unique chemical properties and potential applications in medicinal chemistry and other fields. This compound is of particular interest due to its structural features that allow for diverse functionalization, making it a valuable scaffold in drug development.
The compound can be synthesized through various methods, primarily involving the condensation of specific pyrazole derivatives with other reagents. Its structure has been studied extensively, leading to insights into its reactivity and biological activity.
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine belongs to the class of pyrazolo[4,3-b]pyridines, which are bicyclic compounds known for their diverse biological activities. These compounds are often explored for their potential as pharmaceutical agents.
The synthesis of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be accomplished through several synthetic routes:
The reaction conditions typically involve the use of solvents such as dimethylformamide or dioxane, and catalysts like palladium complexes are employed to facilitate the coupling reactions. The optimization of reaction parameters such as temperature, time, and concentration is crucial for maximizing yield and purity.
The molecular structure of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine consists of a fused pyrazole and pyridine ring system. The bromine atom is located at the 5-position of the pyrazole ring, while a methyl group is attached at the 2-position.
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine primarily involves its interaction with tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, this compound inhibits their phosphorylation and activation of downstream signaling pathways such as Ras/Erk and PI3K/Akt. This inhibition can lead to reduced cancer cell proliferation and differentiation, highlighting its potential therapeutic applications in oncology.
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has several significant applications:
Pyrazolo[4,3-b]pyridines exhibit prototropic tautomerism, where the proton at N1 can migrate to C3, generating two possible tautomeric forms: the 1H-tautomer (pyrazole-type) and 2H-tautomer (imidazole-type). For 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS# 1316852-65-9), the methyl group at N2 locks the system in the 2H-configuration, eliminating tautomeric ambiguity. This contrasts with unsubstituted analogues, where computational studies demonstrate the 1H-tautomer is energetically favored by 37.03 kJ/mol due to extended aromaticity in both rings. The 2H-tautomer disrupts peripheral conjugation, reducing stability except in non-aromatic fused systems (e.g., tetrahydropyridones) [3] [9].
Table 1: Key Physicochemical Properties of 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆BrN₃ | [2] [4] |
Molecular Weight | 212.05 g/mol | [2] [4] |
Density | 1.76–1.80 g/cm³ | [2] [4] |
Boiling Point | 316.8±22.0 °C (predicted) | [4] |
Predicted pKa | 1.49±0.30 | [4] |
The bromine atom at C5 and methyl group at N2 dictate electronic and steric properties:
Regioisomerism critically differentiates pyrazolo[4,3-b]pyridines (N2 adjacent to pyridine N) from pyrazolo[3,4-b]pyridines (N1 adjacent to pyridine N):
Table 2: Structural Comparison of Key Brominated Pyrazolopyridine Isomers
Parameter | 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-2H-pyrazolo[3,4-b]pyridine |
---|---|---|---|
CAS Number | 1316852-65-9 | 1227628-78-5 | 1449693-24-6 |
Molecular Formula | C₇H₆BrN₃ | C₆H₄BrN₃ | C₆H₄BrN₃ |
Tautomeric Preference | Fixed in 2H-form | 1H-tautomer dominant | 2H-tautomer (less stable) |
Aromaticity | Disrupted in pyrazole ring | Full π-conjugation | Partial conjugation |
Synthetic Utility | Directed metalation at C5/C7 | Electrophilic substitution at C4 | Limited applications |
Electronic Consequences:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5